pKa Modulation: 4-Fluoro Substitution Lowers Amidine Basicity by ~0.8 Units vs. Parent Phenylacetamidine
The predicted pKa of 2-(4-fluorophenyl)ethanimidamide is 11.85 ± 0.40, compared with 12.62 ± 0.40 for the unsubstituted phenylacetamidine . This ΔpKa of approximately –0.77 indicates that the electron-withdrawing 4-fluoro group reduces the basicity of the amidine moiety, which can attenuate off-target interactions with acidic phospholipid head groups and decrease hERG channel blockade risk relative to the more basic parent compound.
| Evidence Dimension | Predicted amidine pKa (calculated by ACD/Labs or similar) |
|---|---|
| Target Compound Data | 11.85 ± 0.40 |
| Comparator Or Baseline | 2-Phenylacetimidamide (CAS 5504-24-5): pKa 12.62 ± 0.40 |
| Quantified Difference | ΔpKa = –0.77 (target less basic) |
| Conditions | Predicted values extracted from ChemicalBook and CookeChem product datasheets; methodology consistent (ACD/Labs prediction) |
Why This Matters
A lower pKa can improve selectivity in bioassays that are sensitive to the protonation state of the amidine, making the 4-fluoro derivative a preferred choice when reduced basicity is desired.
